

# SR31747A: A Comprehensive Technical Guide to its Binding Profile and Affinity

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

SR31747A is a synthetic ligand that has garnered significant interest for its immunomodulatory and antiproliferative properties. Its mechanism of action is intrinsically linked to its ability to bind with high affinity to a distinct set of proteins, primarily the sigma-1 ( $\sigma$ 1) and sigma-2 ( $\sigma$ 2) receptors, as well as the human sterol isomerase (EBP) and the related SR31747A-binding protein 2 (SRBP-2).[1][2][3][4] This technical guide provides an in-depth overview of the binding profile and affinity of SR31747A, complete with quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

## **Binding Profile and Affinity of SR31747A**

SR31747A exhibits a promiscuous binding profile, interacting with multiple intracellular proteins with nanomolar affinity. This multi-target engagement is believed to be the foundation of its diverse pharmacological effects, ranging from the modulation of immune responses to the inhibition of cancer cell growth.

## **Quantitative Binding Data**

The affinity of SR31747A for its primary binding partners has been characterized using various experimental techniques, most notably radioligand binding assays. The following table summarizes the available quantitative data on the binding affinity of SR31747A.



Target Protein	Alternative Names	Ligand	Assay Type	Affinity (Kd/Ki)	Source
Sigma-1 Receptor (σ1R)	SR31747A- Binding Protein 1 (SR-BP1)	SR31747A	Radioligand Binding	Nanomolar affinity	[2][4]
Sigma-2 Receptor (σ2R)	Transmembra ne protein 97 (TMEM97)	SR31747A	Radioligand Binding	Nanomolar affinity	[3]
Human Sterol Isomerase	Emopamil- Binding Protein (EBP)	SR31747A	Radioligand Binding	Nanomolar affinity	[2][4]
SR31747A- Binding Protein 2 (SRBP-2)	-	SR31747A	Scatchard Plot Analysis	10 nM (Kd)	[5]

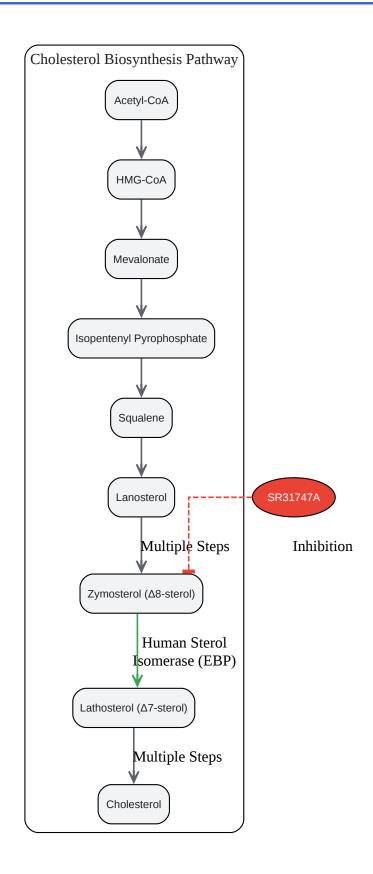
# **Key Signaling Pathways Modulated by SR31747A**

The binding of SR31747A to its target proteins initiates a cascade of downstream signaling events. The most well-characterized of these is the inhibition of cholesterol biosynthesis. Additionally, its interaction with sigma receptors suggests modulation of intracellular calcium signaling and other cellular processes.

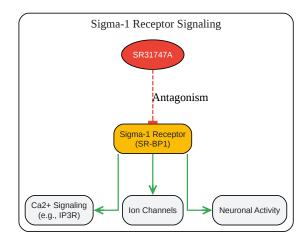
### **Inhibition of Cholesterol Biosynthesis**

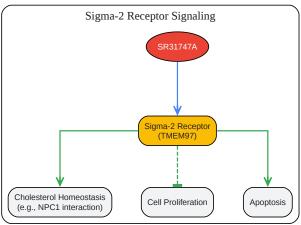
A primary mechanism of SR31747A's antiproliferative action is the inhibition of human sterol isomerase (EBP).[2][4] This enzyme catalyzes a critical step in the postsqualene segment of the cholesterol biosynthesis pathway: the isomerization of  $\Delta 8$ -sterols to  $\Delta 7$ -sterols. By inhibiting this step, SR31747A disrupts the production of cholesterol, a vital component of cell membranes and a precursor for steroid hormones. This disruption can lead to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells, which have a high demand for cholesterol.



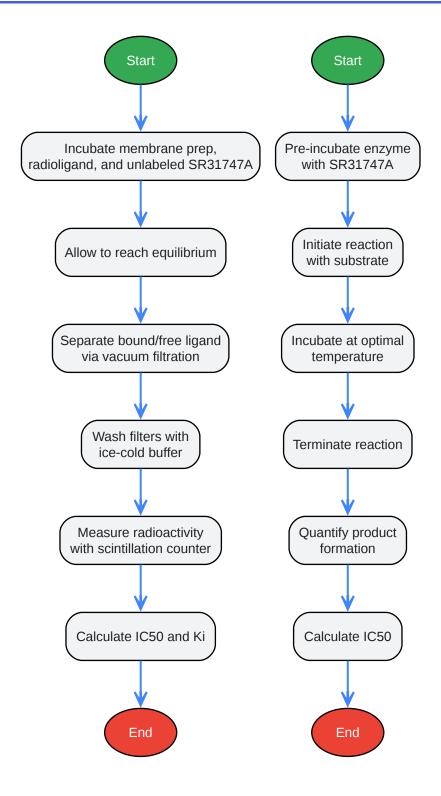












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